Betaine choline (R-(R*,R*))-tartrate
Betaine choline (R-(R*,R*))-tartrate
Brand Name:
Vulcanchem
CAS No.:
17176-43-1
VCID:
VC21006304
InChI:
InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1
SMILES:
C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O
Molecular Formula:
C17H34N2O10
Molecular Weight:
426.5 g/mol
Betaine choline (R-(R*,R*))-tartrate
CAS No.: 17176-43-1
Cat. No.: VC21006304
Molecular Formula: C17H34N2O10
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17176-43-1 |
|---|---|
| Molecular Formula | C17H34N2O10 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 3-carboxy-3,6-dihydroxy-6-oxohexanoate;2-hydroxyethyl(trimethyl)azanium;2-(trimethylazaniumyl)acetate |
| Standard InChI | InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1 |
| Standard InChI Key | ZEAQSAWHNQUKPG-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O |
| Canonical SMILES | C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator